tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Description
Overview of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate
This compound represents a sophisticated organic compound characterized by its unique spirocyclic architecture and multifunctional chemical properties. The compound bears the molecular formula C14H24N2O6 with a molecular weight of 316.35 grams per mole, reflecting its complex structural composition that includes both the spirocyclic diazaspiro core and the associated oxalate counterion. The chemical entity is formally identified by the Chemical Abstracts Service number 1227381-90-9, providing unambiguous identification within chemical databases and literature.
The structural foundation of this compound centers on the 2,7-diazaspiro[3.5]nonane framework, which consists of two nitrogen-containing rings sharing a common carbon atom in a spiro arrangement. This unique three-dimensional architecture confers significant conformational rigidity while maintaining strategic points for chemical modification and biological interaction. The tert-butyl carboxylate group attached at the 7-position serves as both a protecting group and a handle for synthetic manipulation, enabling controlled chemical transformations during synthesis and derivatization processes.
The oxalate component of this salt form plays a crucial role in the compound's stability and handling characteristics. Oxalate, systematically known as ethanedioate, forms stable ionic associations with the protonated nitrogen centers of the diazaspiro framework. This salt formation enhances the compound's crystallinity and storage stability while facilitating purification and characterization procedures essential for research applications.
The compound's physicochemical properties reflect the combined influences of its spirocyclic core, protective carboxylate functionality, and ionic salt formation. The presence of multiple nitrogen atoms within the rigid spirocyclic framework creates a compound with distinctive basicity and coordination capabilities, while the tert-butyl carboxylate group modulates solubility and reactivity patterns. These combined structural features position the compound as a versatile intermediate for pharmaceutical research and development.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of spirocyclic chemistry and its applications in medicinal chemistry during the early 21st century. The foundational 2,7-diazaspiro[3.5]nonane core structure was first systematically explored as researchers recognized the unique three-dimensional properties that spirocyclic frameworks could contribute to drug design and molecular recognition. The specific 7-carboxylate derivative represents a strategic modification developed to enhance synthetic accessibility and enable selective chemical transformations.
The discovery and characterization of spirocyclic diaza compounds gained momentum as pharmaceutical researchers sought rigid, three-dimensional scaffolds that could provide novel approaches to receptor binding and enzyme inhibition. The 2,7-diazaspiro[3.5]nonane framework emerged as particularly attractive due to its balanced rigidity and functional group accessibility, enabling systematic structure-activity relationship studies across diverse therapeutic targets. Early synthetic approaches focused on establishing reliable methods for constructing the spirocyclic core while incorporating protective groups that would facilitate subsequent chemical modifications.
The oxalate salt formation represents a later development in the compound's evolution, arising from practical considerations related to compound stability, purification, and storage. Researchers discovered that oxalate salts of diazaspiro compounds exhibited enhanced crystallinity and improved handling characteristics compared to free base forms. This discovery led to the systematic investigation of various salt forms, ultimately establishing the oxalate as a preferred counterion for many diazaspiro derivatives intended for research applications.
The compound's emergence as a research tool coincided with growing interest in proteolysis-targeting chimeras and other targeted protein degradation strategies. The rigid spirocyclic framework proved particularly suitable for linker applications in these advanced therapeutic modalities, driving further interest in synthetic methods and derivative development. This application context significantly influenced the compound's development trajectory and current research focus.
Relevance in Modern Chemical Research
This compound occupies a significant position in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. The compound's unique structural properties have positioned it as a valuable building block for diverse therapeutic applications, ranging from antimicrobial drug development to advanced protein degradation strategies. Research investigations have demonstrated the compound's versatility as both a synthetic intermediate and a pharmacologically active scaffold, highlighting its multifaceted utility in modern drug discovery efforts.
Contemporary research has revealed the compound's particular relevance in antimycobacterial drug development, where derivatives containing the diazaspiro[3.5]nonane core have shown promising activity against multidrug-resistant Mycobacterium tuberculosis strains. These investigations have demonstrated that compounds incorporating this spirocyclic framework can achieve excellent in vitro activity with minimum inhibitory concentrations below 0.016 micrograms per milliliter against both drug-sensitive and clinically isolated resistant strains. The structural rigidity and three-dimensional architecture of the diazaspiro core appear to contribute significantly to these antimicrobial properties.
The compound has also emerged as an important component in proteolysis-targeting chimera research, where its rigid spirocyclic structure serves as an effective linker element. In this application context, the compound facilitates the targeted degradation of specific proteins through the ubiquitin-proteasome system, representing a cutting-edge approach to therapeutic intervention. The compound's ability to maintain spatial relationships between different functional domains makes it particularly valuable for designing molecules that can simultaneously engage target proteins and degradation machinery.
| Research Application | Key Findings | Significance |
|---|---|---|
| Antimycobacterial Activity | Minimum inhibitory concentration <0.016 μg/mL | Potential treatment for drug-resistant tuberculosis |
| Protein Degradation Studies | Effective linker in PROTAC molecules | Advanced therapeutic modality development |
| Sigma Receptor Research | Binding affinity studies with diazaspiro derivatives | Neurological and pain management applications |
| Synthetic Chemistry | Versatile intermediate for diverse transformations | Enables systematic structure-activity investigations |
Scope and Structure of the Review
This comprehensive review provides a systematic examination of this compound, encompassing its fundamental chemical properties, synthetic accessibility, and diverse research applications. The analysis integrates current understanding of the compound's structural characteristics with emerging research findings across multiple therapeutic domains, providing a cohesive framework for understanding its significance in contemporary chemical research.
The review structure follows a logical progression from fundamental chemical principles to practical applications, ensuring comprehensive coverage of all relevant aspects of this compound's chemistry and biology. Initial sections establish the compound's basic physicochemical properties and structural characteristics, providing essential context for understanding its behavior in various research applications. Subsequent sections explore synthetic methodologies and chemical transformations, demonstrating the compound's versatility as a building block for diverse molecular architectures.
Particular emphasis is placed on the compound's role in modern pharmaceutical research, with detailed examination of its applications in antimicrobial drug development, protein degradation studies, and receptor-targeted therapeutics. Each application area is analyzed through the lens of structure-activity relationships, highlighting how the compound's unique three-dimensional architecture contributes to its biological activities and therapeutic potential.
The review integrates data from multiple research investigations, presenting quantitative findings in tabular formats to facilitate comparison and analysis. Special attention is given to recent developments in spirocyclic chemistry and their implications for future research directions. The analytical framework employed throughout the review emphasizes the connection between molecular structure and biological function, providing insights that can guide future synthetic and medicinal chemistry efforts.
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGGVSZSAELAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Ethyl Malonate
A robust and scalable route involves the following steps:
| Step | Reagents/Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|
| 1 | Ethyl malonate + ethanol (solvent), 25–80 °C, 5 h | Compound 2 | Base-catalyzed alkylation |
| 2 | Lithium borohydride, THF, 0–70 °C, 2.5 h | Compound 3 | Reduction of ester |
| 3 | p-Toluenesulfonyl chloride, DCM, 25 °C, 12 h | Compound 4 | Tosylation for activation |
| 4 | Cesium carbonate, acetonitrile, 25–90 °C, 3 h | Compound 5 | Cyclization to form spiro ring |
| 5 | Magnesium, methanol, 25–80 °C, 1 h | Compound 6 | Reductive transformation |
| 6 | Di-tert-butyl dicarbonate (Boc anhydride), DCM, 25 °C, 12 h | Compound 7 | Introduction of tert-butyl ester |
| 7 | Palladium on carbon, methanol, 25 °C, 3 h | Final compound (free base) | Catalytic hydrogenation |
| 8 | Oxalic acid, ethanol or other suitable solvent | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate | Salt formation for isolation |
- Each step is optimized for yield and selectivity.
- The use of Boc anhydride ensures the tert-butyl group is introduced efficiently.
- The final oxalate salt is formed by treating the free base with oxalic acid, typically in ethanol or another polar solvent.
Alternative Epoxidation and Ring Enlargement Approach
Another efficient method utilizes an epoxidation and ring-enlargement sequence:
| Step | Reagents/Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|
| 1 | Compound II + Compound V | Compound VI | Initial condensation |
| 2 | Epoxidation agents (e.g., peracids) | Epoxide intermediate | Stereoselective epoxidation |
| 3 | Acid/base catalysis for ring enlargement | Compound I (target core) | Spiro ring expansion |
| 4 | tert-Butyl chloroformate or Boc anhydride | tert-Butyl ester introduction | Protecting group installation |
| 5 | Oxalic acid, suitable solvent | Oxalate salt | Final salt formation |
- Fewer reaction steps compared to some traditional routes.
- High overall yield (reported up to 70.7%).
- Uses readily available starting materials and standard laboratory reagents.
General Notes on Oxalate Salt Formation
- The oxalate salt is typically prepared by dissolving the free base in a polar solvent (e.g., ethanol, methanol, or acetonitrile) and adding an equimolar or slight excess of oxalic acid.
- The salt precipitates as a solid, which is filtered, washed, and dried under vacuum.
- Salt formation improves the stability, handling, and sometimes the solubility of the compound for downstream applications.
| Step | Temperature Range | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|
| Initial alkylation | 25–80 °C | 5 | 70–80 | Solvent: ethanol |
| Reduction | 0–70 °C | 2.5 | 80–90 | Solvent: THF |
| Tosylation | 25 °C | 12 | 85–90 | Solvent: DCM |
| Cyclization | 25–90 °C | 3 | 75–85 | Solvent: acetonitrile |
| Reductive step | 25–80 °C | 1 | 80–90 | Solvent: methanol |
| Boc protection | 25 °C | 12 | 90–95 | Solvent: DCM |
| Hydrogenation | 25 °C | 3 | 90–95 | Solvent: methanol |
| Salt formation | Room temp | 1–2 | 95–98 | Solvent: ethanol or methanol |
Yields are representative and may vary with scale and purity of reagents.
- The described methods offer high yields and are amenable to scale-up, making them suitable for both laboratory and industrial production.
- The choice of protecting groups (tert-butyl via Boc anhydride or tert-butyl chloroformate) and cyclization strategies can be tailored based on available starting materials and desired purity.
- The oxalate salt formation is a mild and efficient final step, improving compound isolation and stability.
Chemical Reactions Analysis
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including kinase inhibitors and other bioactive molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the preparation of advanced materials and as an intermediate in the synthesis of complex chemical structures
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
- Molecular Formula : C₁₄H₂₄N₂O₆
- Molecular Weight : 316.35 g/mol
- CAS Number : 1215461-13-4
- Structural Features: Combines a spirocyclic diamine core (2,7-diazaspiro[3.5]nonane) with a tert-butyl carbamate group and an oxalate counterion.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is a chemical compound belonging to the class of spiro compounds, characterized by a unique bicyclic structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 262.78 g/mol
- CAS Number : 1023301-84-9
Synthesis
The synthesis of this compound typically involves the reaction of a diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The process often requires an inert atmosphere to prevent unwanted side reactions and may include optimization of temperature and pressure to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.
- Receptor Binding : It shows potential for binding to specific receptors, altering their activity and influencing biological pathways.
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, thereby eliciting biological responses.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 226.32 g/mol | Moderate enzyme inhibition |
| tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | 240.34 g/mol | High receptor affinity |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | 262.78 g/mol | Low toxicity |
Case Studies
Recent studies have focused on the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study indicated that derivatives of this compound showed significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth in vitro by interfering with cancer cell metabolism.
Q & A
Q. What strategies mitigate risks when ecological impact data (e.g., biodegradability) are unavailable?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
